molecular formula C11H11ClN4O B1484126 2-(3-Azidoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one CAS No. 2098144-24-0

2-(3-Azidoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B1484126
CAS No.: 2098144-24-0
M. Wt: 250.68 g/mol
InChI Key: TZJGTQGWTJLONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Azidoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H11ClN4O and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : A study demonstrated the synthesis of similar compounds to 2-(3-Azidoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, using microwave-assisted reactions. These methods offer rapid and efficient synthesis, applicable to nitrogen and sulfur-containing heterocyclic compounds (Mistry & Desai, 2006).

  • Characterization Techniques : Characterization of similar compounds was done using IR, 1H NMR, and spectroscopic data. These techniques are essential for understanding the structure and properties of synthesized compounds (Shah et al., 2014).

Pharmacological Evaluation

  • Antibacterial and Antifungal Activities : These compounds have been screened for their antibacterial activity against various bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. They also demonstrate antifungal activity against Candida albicans (Mistry & Desai, 2006).

  • Potential as HO-1 Inhibitors : Some derivatives show potent inhibition towards heme oxygenases (HO-1), indicating potential pharmacological applications (Roman et al., 2010).

  • Biological Activity in Blood Cholesterol Regulation : A study explored the use of similar compounds as blood cholesterol inhibitors, highlighting their biological activity and potential therapeutic applications (Salman & Magtoof, 2019).

Chemical Transformations

  • Enantiospecific Synthesis : Research on the enantiospecific synthesis of related compounds like 4-alkoxyazetidin-2-ones demonstrates the complexity and specificity required in chemical transformations (Bachi & Gross, 1983).

  • Ring Transformation Studies : Studies on the synthesis and base-catalyzed ring transformation of similar compounds contribute to the understanding of chemical reactivity and structural changes in these molecules (Sápi et al., 1997).

Properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)11(17)7-16-5-10(6-16)14-15-13/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJGTQGWTJLONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.